Elevated Lipophilicity (ΔXLogP3 = +0.4) Versus 2-Methyl Analog
The ortho-bromo substituent elevates the computed partition coefficient (XLogP3-AA) to 4.3, compared with 3.9 for the direct 2-methyl analog, a difference of +0.4 log units [1][2]. According to established medicinal chemistry principles, an XLogP increase of this magnitude can significantly enhance membrane permeability, as logP values in the 3–5 range are often associated with optimal passive diffusion across lipid bilayers, while compounds with logP < 3 may exhibit suboptimal permeability [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-Methyl analog (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide, CAS 2034551-84-1): 3.9 |
| Quantified Difference | +0.4 log units (ΔXLogP3 = 0.4) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); both compounds share identical pyrazole-ethyl linker cores, differing only in the benzamide ortho-substituent (Br vs. CH₃) [1][2]. |
Why This Matters
For procurement decisions in ADME screening cascades, compounds with higher baseline lipophilicity require fewer structural modifications to achieve target logP ranges, reducing synthetic iterations.
- [1] PubChem. 2-bromo-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide. Compound Summary, CID 122161596. National Center for Biotechnology Information. View Source
- [2] PubChem. N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide. Compound Summary, CID 122161592. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
